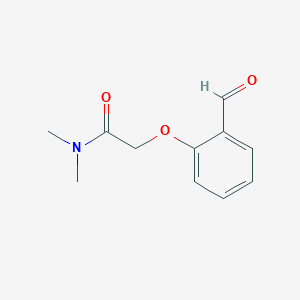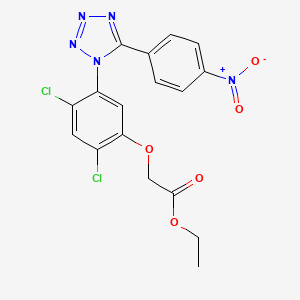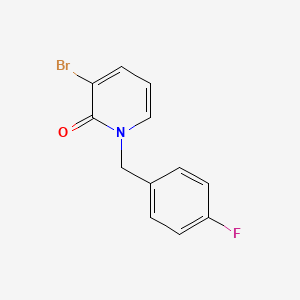
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one” is a chemical compound that is part of the pyrimidine family . Pyrimidines are known to exhibit a wide range of pharmacological activities and are considered privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one” include the protodeboronation of pinacol boronic esters and a Matteson–CH2–homologation . These reactions allow for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
- Research into the synthesis of "1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" demonstrates the compound's role as an important intermediate for creating many biologically active compounds, highlighting the chemical's utility in pharmaceutical development and material science (Wang et al., 2016).
Crystal Structure and Chemical Properties
- A study on the crystal structure of similar complexes, such as "[1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] and [1-(4′-bromo-2′-fluorobenzyl)pyrazinium]_2 [Ni(mnt)_2]", provides insights into the molecular interactions and properties that influence the formation and stability of these compounds. This can inform the design of new materials with desired physical and chemical characteristics (Jing & Img, 2003).
Role in Synthesis Processes
- The process development for the synthesis of "methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate" outlines key steps and intermediates in producing compounds that serve as intermediates for further chemical transformations, pointing towards the compound's importance in the synthesis of complex molecules, including potential drug candidates (Boros et al., 2007).
Photophysical and Photochemical Properties
- Investigations into the photophysical and photochemical properties of compounds like zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents showcase the potential of related compounds in applications such as photocatalysis and photodynamic therapy, where the control of light-induced processes is crucial (Öncül et al., 2021).
Antifungal and Insecticidal Activities
- The synthesis and evaluation of novel compounds for their biological activities, such as insecticidal and fungicidal properties, indicate the broader potential of related chemical frameworks in contributing to the development of new agrochemicals (Zhang et al., 2019).
Direcciones Futuras
The future directions for the research and development of “3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one” and similar compounds could involve further exploration of their pharmacological activities. For instance, some of the synthesized compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, these compounds might be developed into novel anti-fibrotic drugs .
Propiedades
IUPAC Name |
3-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-2-1-7-15(12(11)16)8-9-3-5-10(14)6-4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMAHXPEAYYOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)
![{[3,5-Bis(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B2810752.png)


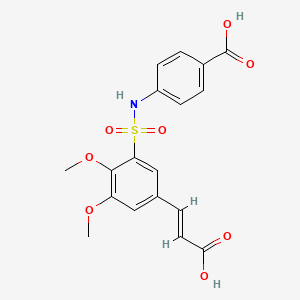
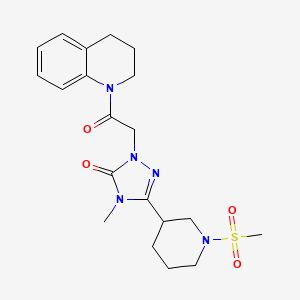
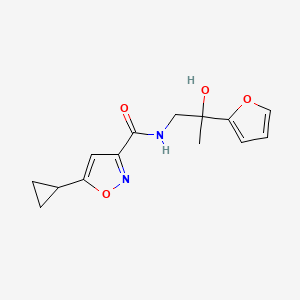
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)
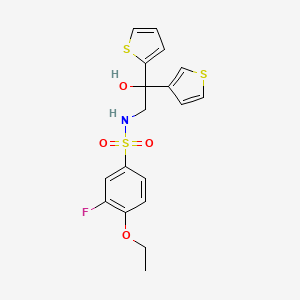
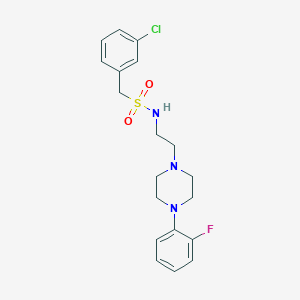
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
